molecular formula C26H30ClN3O6 B1678739 Nicardipine hydrochloride CAS No. 54527-84-3

Nicardipine hydrochloride

Cat. No. B1678739
CAS RN: 54527-84-3
M. Wt: 516 g/mol
InChI Key: AIKVCUNQWYTVTO-UHFFFAOYSA-N
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Description

Nicardipine hydrochloride is a calcium channel blocker used for the short-term treatment of hypertension and chronic stable angina . It works by affecting the movement of calcium into the cells of the heart and blood vessels . As a result, nicardipine relaxes blood vessels and increases the supply of blood and oxygen to the heart while reducing its workload .


Synthesis Analysis

A preparation method for synthesizing nicardipine hydrochloride has been disclosed . The synthesis process of the nicardipine hydrochloride is improved and optimized, with the adoption of the preparation method, the production process is simple to operate, the cost is saved, mass production is facilitated, and the high-purity and high-yield alpha-crystal-form nicardipine hydrochloride and beta-crystal-form nicardipine hydrochloride can be conveniently obtained .


Molecular Structure Analysis

Nicardipine hydrochloride is a dihydropyridine structure with the IUPAC chemical name 2- (benzyl-methyl amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4- (m-nitrophenyl)-3,5-pyridinedicarboxylate monohydrochloride .


Chemical Reactions Analysis

Nicardipine hydrochloride exhibits high selectivity and potency against chemoresistant prostate cancer cells via inducing apoptosis and cell cycle arrest . A reaction scheme of nicardipine is proposed that the photochemical reactions occur mainly via oxidation of 1,4-dihydropyridine moiety, following the stepwise photo-reduction of the m -nitro group and demethylation of the ester group at 5-position of the pyridine ring .


Physical And Chemical Properties Analysis

Nicardipine hydrochloride is a greenish-yellow, odorless, crystalline powder that melts at about 169°C . It is freely soluble in chloroform, methanol and glacial acetic acid, sparingly soluble in anhydrous ethanol, slightly soluble in n-butanol, water, 0.01 M potassium dihydrogen phosphate, acetone and dioxane, very slightly soluble in ethyl acetate, and practically insoluble in benzene, ether and hexane .

Scientific Research Applications

Vascular Injury Characterization

Nicardipine hydrochloride (NIC), primarily known for treating hypertension, has been studied for its impact on vascular injury. Research using human dermal microvascular endothelial cells found that NIC can decrease cell viability and increase cell death in a dose-dependent manner. Notably, it induces severe peripheral venous irritation through autophagic cell death, and this effect can be mitigated by inhibiting autophagy (Ochi et al., 2015). A similar study revealed that N-acetylcysteine could reduce NIC-induced cell injury in human vascular endothelial cells (Ochi et al., 2015).

Pediatric Hypertension Treatment

A study in 2023 focused on developing an oral liquid formulation of NIC for treating pediatric hypertension. This formulation included simple excipients like hydroxypropylmethylcellulose and polysorbate 80, aiming for a stable and effective treatment option for children (Cavelier et al., 2023).

Transdermal Delivery Development

NIC's potential for transdermal delivery has been extensively researched due to its extensive first-pass metabolism after oral administration. Studies have looked into optimizing the components of NIC microemulsions for better skin absorption, suggesting that certain compositions can enhance the drug's transdermal delivery (Wu et al., 2010). Another study found that a mixture of propylene glycol, oleic acid, and dimethyl isosorbide significantly increased NIC's skin permeation rate, indicating its suitability as a transdermal system (Aboofazeli et al., 2002).

Hepatic Cytochrome P450 Induction

Research has shown that NIC can influence the levels and activities of hepatic cytochrome P450 isoforms. In spontaneously hypertensive rats, NIC treatment led to significant increases in the expressions and activities of certain hepatic CYP enzymes, which has implications for understanding its interactions with other drugs and its overall pharmacological profile (Miyajima et al., 2007).

Improved Bioavailability Techniques

Several studies have focused on enhancing NIC's bioavailability. For example, the incorporation of limonene in transdermal therapeutic systems showed improved drug permeability and bioavailability (Krishnaiah et al., 2002). Another study used carvone as a penetration enhancer, markedly increasing the percutaneous flux of NIC through rat skin (Krishnaiah et al., 2003).

Cerebrovascular

ApplicationsNIC has been investigated for its role in treating cerebrovascular conditions. A multicenter study explored the use of intravenous NIC for acute hypertension in patients with intracerebral hemorrhage, noting its effectiveness in safely reducing blood pressure with minimal risk of neurological deterioration and hematoma expansion (Hwang et al., 2012). Another study focused on the prevention and treatment of cerebrovascular spasm after subarachnoid hemorrhage using NIC, highlighting its effectiveness in reducing incidence rates and improving neurological outcomes (Zhao, 2003).

Safety And Hazards

Nicardipine hydrochloride should be handled with care to avoid dust formation and breathing mist, gas or vapours . It is very toxic if swallowed and irritating to skin . It also poses a risk of serious damages to eyes .

Future Directions

Nicardipine has been identified as a putative inhibitor of embryonic ectoderm development (EED) protein, and the results are consistent with a proposed mechanism of action that nicardipine destabilised enhancer of zeste homologue 2 (EZH2) and inhibited key components of noncanonical EZH2 signalling . This provides the first preclinical evidence supporting nicardipine as a novel EED inhibitor that has the potential to be promptly tested in prostate cancer patients to overcome chemoresistance and improve clinical outcomes .

properties

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKVCUNQWYTVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046992
Record name Nicardipine hydrochloride
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Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicardipine hydrochloride

CAS RN

69441-18-5, 54527-84-3
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?)
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Record name Nicardipine hydrochloride
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Record name Nicardipine hydrochloride [USAN:JAN]
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Record name 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
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Record name NICARDIPINE HYDROCHLORIDE
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Record name Nicardipine hydrochloride
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Record name 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride
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Record name NICARDIPINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A mixture of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid (3.32 g, 0.01 mole), N-(2-hydroxyethyl)-N-benzyl-methylamine (4.98 g) and N,N'-dicyclohexylcarbodiimide (DCC) (2.05 g) is stirred at 60°-80° C. for 1 hour. To the reaction mixture chloroform (16 ml) is added and the mixture is washed with water (3×50 ml). Then the organic layer is washed with a 10% aqueous solution of HCl (16 ml) and water (3×10 ml). The organic layer is dried with anhydrous Na2SO4 and the solvent is evaporated in vacuo. The oily residue is dissolved in ethyl acetate (18 ml) and stirred at 0° C. for 2 hours. The precipitate, which separates, is filtered off, dried in vacuo and recrystallized from acetone. Thus, there is obtained the title compound nicardipine hydrochloride (4.4 g, 85.4%).
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,520
Citations
SH Baky - Cardiovascular Drug Reviews, 1985 - Wiley Online Library
Nicardipine hydrochloride (HCl), a new calcium channel-blocking agent classified with the dihydropyridine derivatives (54), is undergoing clinical investigation in the United States and …
Number of citations: 21 onlinelibrary.wiley.com
DJ Graham, RJ Dow, DJ Hall… - British journal of …, 1985 - Wiley Online Library
Studies have been carried out to investigate the disposition of nicardipine hydrochloride following intravenous and oral administration to male volunteers. Following oral administration …
Number of citations: 96 bpspubs.onlinelibrary.wiley.com
NM Moursy, NN Afifi, DM Ghorab… - Die Pharmazie-An …, 2003 - ingentaconnect.com
… Nicardipine hydrochloride, a calcium channel blocker with significant vasodilating and … a commercially available conventional 20 mg capsule of nicardipine hydrochloride, “Micard”, was …
Number of citations: 119 www.ingentaconnect.com
S Higuchi, Y Shiobara - Xenobiotica, 1980 - Taylor & Francis
… Nicardipine hydrochloride and internal standard for gas chromatography were as used previously (Higuchi, Sasaki and Sado 1975a). Tablets, each containing lOmg of the drug, were …
Number of citations: 140 www.tandfonline.com
D Michael Baaske, JF DeMay, CA Latona, S Mirmira… - 1996 - academic.oup.com
… the stability of nicardipine hydrochloride in commonly used … A vol ume of nicardipine hydrochloride 2.5 mg/mL" equiva lent … with a nicardipine hydrochloride concentration of ap- …
Number of citations: 22 academic.oup.com
J Asplund - British Journal of Clinical Pharmacology, 1985 - Wiley Online Library
Fifty patients with mild essential (primary) hypertension entered a double‐blind, parallel‐group study with either nicardipine 30 mg three times daily or placebo, randomly assigned as …
Number of citations: 49 bpspubs.onlinelibrary.wiley.com
YB Huang, YH Tsai, SH Lee, JS Chang… - International journal of …, 2005 - Elsevier
… The purpose of this study was to optimize the pH-dependent release of nicardipine hydrochloride extended release formulations by using simultaneously combination two hydrophilic …
Number of citations: 127 www.sciencedirect.com
WR Rush, O Alexander, DJ Hall, L Cairncross… - Xenobiotica, 1986 - Taylor & Francis
… Each volunteer received an oral dose of 30 mg of nicardipine hydrochloride containing 40 pCi radioactive nicardipine hydrochloride given as a 100ml solution in 003 M citrate buffer, pH …
Number of citations: 53 www.tandfonline.com
Y Kishi, F Okumura, H Furuya - British Journal of Anaesthesia, 1984 - Elsevier
… Five patients received a bolus injection of nicardipine hydrochloride 0.5 mg. Another nine patients received bolus injections of nicardipine 1 and 2 mg. Nicardipine 0.5 mg significantly …
Number of citations: 104 www.sciencedirect.com
PC Wu, YH Lin, JS Chang, YB Huang… - Drug Development and …, 2010 - Taylor & Francis
Purpose: Nicardipine hydrochloride has been used widely for the treatment of angina pectoris and hypertension. Because of its extensive first pass metabolism after oral administration, …
Number of citations: 29 www.tandfonline.com

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